1-Chloropropane

Catalog No.
S606773
CAS No.
540-54-5
M.F
C3H7Cl
M. Wt
78.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloropropane

CAS Number

540-54-5

Product Name

1-Chloropropane

IUPAC Name

1-chloropropane

Molecular Formula

C3H7Cl

Molecular Weight

78.54 g/mol

InChI

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3

InChI Key

SNMVRZFUUCLYTO-UHFFFAOYSA-N

SMILES

CCCCl

Solubility

0.03 M
In water, 2720 mg/L at 25 °C
Miscible with ethanol, ether; soluble in benzene, chloroform

Synonyms

Propyl chloride

Canonical SMILES

CCCCl

Organic Synthesis:

  • Alkylating agent: 1-Chloropropane acts as an alkylating agent, introducing a propyl group (CH₃CH₂CH₂) to other molecules. This property is valuable in synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and polymers .
  • Solvent: Due to its non-polar character and relatively low boiling point, 1-chloropropane can be used as a solvent in some organic reactions, particularly for non-polar or slightly polar compounds .

Organic Chemistry Research:

  • Model compound: 1-Chloropropane serves as a model compound for studying various aspects of organic chemistry, including nucleophilic substitution reactions, solubility behavior, and the influence of halogen atoms on reactivity .
  • Spectroscopic studies: The simple structure and readily identifiable functional groups of 1-chloropropane make it a suitable candidate for studying various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which aid in understanding the structure and properties of organic molecules .

Environmental Science Research:

  • Air pollutant measurement: 1-chloropropane has been used as a reference compound in the development and calibration of instruments that measure volatile organic compounds (VOCs) in air samples, contributing to monitoring air quality .
  • Environmental fate studies: Research has employed 1-chloropropane to investigate its environmental fate and degradation pathways in soil and water, providing insights into the behavior and potential impact of similar chlorinated organic compounds in the environment .

1-Chloropropane, also known as n-propyl chloride, is an organic compound with the chemical formula C3H7Cl\text{C}_3\text{H}_7\text{Cl}. It appears as a clear, colorless liquid and is characterized by its flammability and distinct chemical properties. The compound is produced through the reaction of n-propyl alcohol with phosphorus trichloride in the presence of a zinc chloride catalyst. Its boiling point is approximately 46.6 °C, while its melting point is around -123 °C, making it more stable than its parent hydrocarbon, propane, which has a boiling point of -42 °C .

1-Chloropropane is a flammable liquid with a vapor that can be irritating to the eyes, skin, and respiratory tract []. Inhalation can cause central nervous system depression with symptoms like dizziness, nausea, and headaches []. Prolonged or repeated exposure can potentially damage the liver, kidneys, and nervous system [].

  • Flammability: Highly flammable liquid and vapor [].
  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Exposure Limits: The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) of 200 ppm for 1-Chloropropane as an 8-hour time-weighted average (TWA) exposure limit.
, primarily involving nucleophilic substitution and elimination processes. A notable reaction is its interaction with sodium hydroxide, where the hydroxide ion acts as a nucleophile:

CH3CH2CH2Cl+NaOHCH3CH2CH2OH+NaCl\text{CH}_3\text{CH}_2\text{CH}_2\text{Cl}+\text{NaOH}\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OH}+\text{NaCl}

In this reaction, 1-chloropropane is converted into propanol while releasing a chloride ion . Additionally, thermal decomposition studies have shown that at elevated temperatures (between 1015–1220 K), 1-chloropropane can decompose to produce propylene and hydrogen chloride through unimolecular elimination .

The primary method for synthesizing 1-chloropropane involves the reaction of n-propyl alcohol with phosphorus trichloride. The reaction can be summarized as follows:

C3H8O+PCl3C3H7Cl+HCl+POCl3\text{C}_3\text{H}_8\text{O}+\text{PCl}_3\rightarrow \text{C}_3\text{H}_7\text{Cl}+\text{HCl}+\text{POCl}_3

This method is efficient and yields high purity products when conducted under controlled conditions .

1-Chloropropane finds utility in several industrial applications:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds.
  • Pharmaceuticals: It is utilized in the production of pharmaceutical intermediates.
  • Pesticides: The compound is also employed in formulating certain pesticides due to its reactivity and effectiveness .

Research has explored the kinetics of reactions involving 1-chloropropane. Notably, studies on its interaction with atomic chlorine have revealed detailed mechanisms of hydrogen abstraction reactions. These interactions are temperature-dependent and provide insights into the compound's reactivity under different conditions .

Additionally, investigations into its thermal decomposition have elucidated pathways leading to various products including ethylene and methane alongside propylene .

1-Chloropropane is part of a family of chlorinated hydrocarbons that includes several similar compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaBoiling Point (°C)Unique Features
1-ChloropropaneC₃H₇Cl46.6Simplest asymmetric chloropropane
2-ChloropropaneC₃H₇Cl35.6Symmetrical structure; different reactivity
ChlorobutaneC₄H₉Cl78.9Higher carbon chain; used in more complex syntheses
ChloroethaneC₂H₅Cl12.3Lower molecular weight; more volatile

1-Chloropropane stands out due to its unique asymmetric structure compared to its symmetrical counterpart, 2-chloropropane. This asymmetry influences its reactivity and applications in organic synthesis.

Physical Description

1-chloropropane appears as a clear colorless liquid. Boiling point 46.6°C. Flash point below 0°F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic.

Color/Form

Colorless liquid

XLogP3

2

Boiling Point

115 to 117 °F at 760 mm Hg (USCG, 1999)
46.5 °C
46.60 °C

Flash Point

0 °F (USCG, 1999)
< 0 °F (< -18 °C) (CLOSED CUP)

Vapor Density

2.7 (Air = 1)

Density

0.892 (USCG, 1999)
0.8899 g/cu cm

LogP

2.04 (LogP)
log Kow = 2.04

Odor

Chloroform-like odo

Melting Point

-189 °F (USCG, 1999)
-122.8 °C

UNII

TUV7462NWK

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (99.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.07%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (99.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

344.51 mmHg
344.4 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

540-54-5
26446-76-4

Wikipedia

Propyl chloride

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prepared from propyl alcohol and PCl3 in the presence of ZnCl2.
By reaction of n-propyl alcohol with hydrochloric acid in the presence of zinc chloride as a catalyst; believed to be a byproduct of the manufacture of other chlorinated C3 hydrocarbons

General Manufacturing Information

Propane, 1-chloro-: ACTIVE
All other basic organic chemical manufacturing
Hydrocarbons, C3, chloro: ACTIVE
1-Chloropropane can be formed as an impurity in the production of allyl chloride and during the chlorination of allyl chloride
Propyl chloride has found little use in industry. It has been studied as an anesthetic and antiparasiticide.

Analytic Laboratory Methods

The alternating current plasma detector for gas chromatography is shown to be a useful detector for selective organochlorine detection. ... The relative response factor of the alternating current plasma detector towards 1-chloropropane was 1.21, with n-butylchoride being the internal standard. Detection limits for various organochlorine compounds are approximately 1.0 ng/sec.
AREAL Method 1P-1B. Determination of Volatile Organic Compounds (VOCs) in Indoor Air using Solid Absorbent Tubes. Analysis by capillary GC/MS. Detection Limit=1.7 ng.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C.

Dates

Modify: 2023-08-15
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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